molecular formula C18H17IN2O3 B5111901 phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate

phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate

Cat. No. B5111901
M. Wt: 436.2 g/mol
InChI Key: DYVYOJKDUTUKMU-UHFFFAOYSA-N
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Description

Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as an anti-cancer agent. PAC-1 has shown promising results in pre-clinical studies as a selective inducer of apoptosis in cancer cells.

Mechanism of Action

The exact mechanism of action of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the activation of procaspase-3, a key enzyme involved in the apoptotic pathway. phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate binds to procaspase-3 and induces its activation, leading to the initiation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. In addition to its apoptotic effects, phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is its simplicity in synthesis and ease of use in laboratory experiments. However, like any experimental drug, phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has limitations, including the need for further pre-clinical and clinical studies to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate. One area of interest is the development of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate analogs with improved potency and selectivity. Another area of research is the investigation of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, there is a need for further studies to determine the safety and efficacy of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in human clinical trials.

Synthesis Methods

Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-iodoaniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base, followed by hydrogenation and deprotection steps.

Scientific Research Applications

Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate selectively induces apoptosis in cancer cells, while sparing normal cells. phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

phenyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O3/c19-13-8-10-14(11-9-13)20-17(22)16-7-4-12-21(16)18(23)24-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVYOJKDUTUKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5915076

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